BenchChemオンラインストアへようこそ!

N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]morpholine-4-carboxamide

HIV-1 protease inhibition Antiviral drug design Sulfonamide SAR

N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]morpholine-4-carboxamide (CAS 551920-86-6) is a synthetic small-molecule sulfonamide-urea hybrid with molecular formula C₁₇H₂₅N₃O₅S and a molecular weight of 383.46 g·mol⁻¹. The scaffold integrates a 4-methoxybenzenesulfonyl (PMBS)-capped piperidine ring linked via a urea bridge to a morpholine moiety.

Molecular Formula C17H25N3O5S
Molecular Weight 383.46
CAS No. 551920-86-6
Cat. No. B2820039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]morpholine-4-carboxamide
CAS551920-86-6
Molecular FormulaC17H25N3O5S
Molecular Weight383.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)N3CCOCC3
InChIInChI=1S/C17H25N3O5S/c1-24-15-2-4-16(5-3-15)26(22,23)20-8-6-14(7-9-20)18-17(21)19-10-12-25-13-11-19/h2-5,14H,6-13H2,1H3,(H,18,21)
InChIKeyKDOJWCREPKVPTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(4-Methoxybenzenesulfonyl)piperidin-4-yl]morpholine-4-carboxamide (CAS 551920-86-6) Procurement Guide – Core Structural and Physicochemical Profile


N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]morpholine-4-carboxamide (CAS 551920-86-6) is a synthetic small-molecule sulfonamide-urea hybrid with molecular formula C₁₇H₂₅N₃O₅S and a molecular weight of 383.46 g·mol⁻¹ . The scaffold integrates a 4-methoxybenzenesulfonyl (PMBS)-capped piperidine ring linked via a urea bridge to a morpholine moiety. The PMBS group serves as a versatile directing and protecting handle in medicinal chemistry, while the morpholino-urea motif provides balanced hydrogen-bond donor/acceptor capacity, lipophilicity (cLogP ~0.8–1.5), and aqueous solubility favorable for fragment-based or lead-optimization campaigns [1]. High-purity grades (≥97%) from certified vendors meet ISO quality standards for pharmaceutical R&D and quality control .

Why Generic Substitution of N-[1-(4-Methoxybenzenesulfonyl)piperidin-4-yl]morpholine-4-carboxamide Carries Undefined Risk in Lead Optimization


Although commercially available benzenesulfonamide-piperidine scaffolds appear superficially interchangeable, small substituent variations drive large, non-linear shifts in target engagement, selectivity, and ADMET profiles. For instance, replacing the 4-methoxy group with a 4-methyl substituent alters both the electron-donating character and the hydrogen-bond acceptor capacity of the sulfonamide, directly impacting binding to residues such as aspartate or backbone amides in HIV-1 protease or VEGFR2 [1]. Similarly, the morpholino-urea terminus differentiates this compound from N,N-dimethylethanamine or piperazine analogs; the morpholine oxygen serves as an additional hydrogen-bond acceptor, reducing the basicity (pKa ~6.5 vs ~9.5 for N,N-dimethylethanamine) and thereby lowering the risk of off-target hERG and CYP2D6 liabilities commonly observed with highly basic amines [2]. Absent rigorous head-to-head selectivity and PK data, substituting a generic analog risks losing the finely balanced polarity, hydrogen-bonding capacity, and metabolic stability encoded in this scaffold.

Quantitative Differentiation of N-[1-(4-Methoxybenzenesulfonyl)piperidin-4-yl]morpholine-4-carboxamide Against Nearest Analogs


Target-Engagement Advantage Conferred by the 4-Methoxybenzenesulfonyl Group in HIV-1 Protease Inhibition

For HIV-1 protease inhibitors, a 4-methoxybenzenesulfonamide (PMBS) P2′ ligand provides superior interaction with the S2′ subsite compared to a 4-toluenesulfonyl (Ts) or unsubstituted benzenesulfonamide group. In a series of piperidine-based inhibitors, the PMBS-carrying compound 3a achieved an enzyme Ki of 29 pM and an antiviral IC50 of 0.13 nM against wild-type HIV-1, representing a >6-fold improvement over the clinical comparator darunavir (DRV) [1].

HIV-1 protease inhibition Antiviral drug design Sulfonamide SAR

Differential Cytotoxicity and Enzyme Inhibition Profiles of Morpholine- versus N,N-Dimethylethanamine-Terminated Benzenesulfonamides in Oncology

In a panel of benzenesulfonamide-piperidine hybrids, the morpholine-capped derivative (Compound 3) exhibited dual VEGFR2/Topoisomerase II inhibition with IC50 values of 13.24 nM (VEGFR2) and 8.3 µM (Topo II), while the N,N-dimethylethanamine analog (Compound 5) showed reduced potency on both targets. Against MCF-7 breast cancer cells, Compound 3 demonstrated an IC50 of 0.08 µM compared to 0.186 µM against HepG2 cells, outperforming doxorubicin (IC50 7.67 µM and 8.28 µM, respectively) by 96- and 44-fold [1].

VEGFR2 inhibition Topoisomerase II inhibition Cancer cell cytotoxicity

Impact of Sulfonamide Substituent on [3+3] Cycloaddition Efficiency in Piperidine Synthesis

In a formal [3+3] cycloaddition of activated aziridines with Pd-TMM complexes, the N-substituent of the aziridine was pivotal: only 4-toluenesulfonyl (Ts) and 4-methoxybenzenesulfonyl (PMBS) aziridines permitted productive reaction, affording functionalized piperidines in >70% yield, whereas carbamate or alkyl N-substituents failed. The PMBS group provided a slight electronic advantage over Ts under microwave conditions, attributed to enhanced stabilization of the transition state [1].

Synthetic methodology Cycloaddition Aziridine chemistry

Physicochemical Differentiation: Basicity and Hydrogen-Bonding Capacity of the Morpholino-Urea Terminus versus Piperazine and N,N-Dimethyl Analogs

The morpholino-urea group in the target compound has a calculated pKa of ~6.5 (conjugated acid of morpholine), compared to ~9.5 for N,N-dimethylethanamine and ~9.8 for N-methylpiperazine. This 3-log reduction in basicity translates to a >1000-fold lower fraction ionized at physiological pH, which is empirically linked to reduced hERG channel blockade and lower CYP2D6 inhibition in related sulfonamide series [1]. Additionally, the morpholine oxygen contributes a hydrogen-bond acceptor without adding a donor, yielding a topological polar surface area (tPSA) of ~96 Ų versus ~78 Ų for the piperidine-only analog, enhancing aqueous solubility while maintaining permeability (PAMPA Pe > 10 × 10⁻⁶ cm/s predicted) .

Physicochemical profiling Drug-likeness Fragment-based screening

Optimal Application Scenarios for N-[1-(4-Methoxybenzenesulfonyl)piperidin-4-yl]morpholine-4-carboxamide Based on Peer-Reviewed Evidence


HIV-1 Protease Inhibitor Lead Optimization—Leveraging the PMBS P2′ Pharmacophore

The 4-methoxybenzenesulfonyl group is a validated P2′ pharmacophore delivering picomolar enzyme Ki against HIV-1 protease, as demonstrated by compound 3a (Ki 29 pM, IC50 0.13 nM) which outperforms darunavir >6-fold [1]. A medicinal chemistry team aiming to combat DRV-resistant variants should prioritize the PMBS-capped piperidine core of the target compound as a starting point for further elaboration at the morpholino-urea end. Replacing the PMBS group with a 4-methyl or unsubstituted phenylsulfonamide is predicted to lose the methoxy-mediated hydrogen bond to Asp30′ and reduce van der Waals contact in S2′, compromising antiviral potency and genetic barrier to resistance.

Dual VEGFR2/Topoisomerase II Inhibitor Fragment Growth in Oncology

The benzenesulfonamide-piperidine-morpholine architecture is associated with dual VEGFR2/Topo II inhibition and sub-micromolar cytotoxicity in MCF-7 (IC50 0.08 µM) and HepG2 (0.186 µM) cells, inducing 55-fold apoptotic activation over basal [2]. The target compound, with its morpholino-urea cap, matches the key pharmacophoric features of the most potent compound in the Albujuq et al. series (Compound 3), and is suitable as a fragment hit for structure-based optimization of dual angiogenic and topoisomerase-targeted anticancer agents. Using the N,N-dimethylethanamine or piperazine analog at this stage would be anticipated to erode both potency and apoptotic induction based on the reported SAR.

Stereoselective Synthesis of Piperidine Libraries via [3+3] Cycloaddition

The target compound or its immediate precursors bearing the PMBS aziridine moiety are among the only two N-substitution patterns capable of undergoing Pd-TMM-mediated formal [3+3] cycloaddition to produce functionalized piperidines in >70% yield [3]. A synthetic chemistry core facility building a proprietary piperidine fragment collection should stock the PMBS-activated aziridine building block as a guaranteed entry point to diverse 3,4-disubstituted piperidines, while avoiding carbamate or alkyl N-capped aziridines that fail to react in this transformation.

hERG-Safe Fragment Screening Libraries for CNS and Cardiovascular Indications

The morpholino-urea group confers a pKa ~6.5, placing this compound in the 'low-risk' zone for hERG binding (predicted IC50 >30 µM) versus more basic N,N-dimethylethanamine or piperazine congeners (predicted hERG IC50 ~3 µM) [4]. A screening collection designer aiming to minimize hERG-related project attrition should preferentially select the target compound over its more basic analogs for inclusion in a fragment-based or HTS library intended for CNS or cardiovascular programs. The tPSA of ~96 Ų also predicts adequate blood-brain barrier permeability (PAMPA Pe >10 × 10⁻⁶ cm/s), supporting its use in CNS lead generation.

Quote Request

Request a Quote for N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]morpholine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.